molecular formula C22H22N4O3S B2363240 4-methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide CAS No. 923123-82-4

4-methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2363240
CAS No.: 923123-82-4
M. Wt: 422.5
InChI Key: ADEPPPRAXWMCBJ-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 4-methoxy-2,5-dimethylbenzene core linked to a 7-methylimidazo[1,2-a]pyrimidinyl moiety via a phenyl bridge. The imidazopyrimidine group may enhance binding interactions through hydrogen bonding and π-π stacking, while the methoxy and methyl substituents influence solubility and metabolic stability .

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-14-12-21(15(2)11-20(14)29-4)30(27,28)25-18-7-5-17(6-8-18)19-13-26-10-9-16(3)23-22(26)24-19/h5-13,25H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEPPPRAXWMCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications. The presence of the imidazo[1,2-a]pyrimidine moiety suggests potential interactions with nucleic acids and proteins.

Molecular Formula: C20H24N4O2S
Molecular Weight: 396.49 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown efficacy in inhibiting tubulin polymerization, a critical process for cancer cell proliferation.

StudyCompoundActivityReference
1This compoundInhibits tubulin polymerization
22-Amino-4-methoxy-benzenesulfonamideDecreases perfusion pressure in rat heart models

Cardiovascular Effects

The compound has been evaluated for its effects on cardiovascular parameters. In isolated rat heart models, benzenesulfonamide derivatives were shown to significantly decrease perfusion pressure and coronary resistance. This suggests that the compound may interact with calcium channels or other biomolecules involved in cardiovascular regulation.

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation: Similar compounds have been shown to affect calcium channels, leading to changes in vascular tone and blood pressure regulation.
  • Tubulin Inhibition: The structural similarity to known tubulin inhibitors suggests that it may disrupt microtubule dynamics in cancer cells.

Study on Perfusion Pressure

A recent study investigated the effects of various benzenesulfonamide derivatives on perfusion pressure using isolated rat hearts. The results indicated that certain derivatives like 4-(2-aminoethyl)-benzenesulfonamide significantly reduced both perfusion pressure and coronary resistance compared to controls. This effect was hypothesized to be mediated through calcium channel inhibition.

Pharmacokinetic Evaluations

Pharmacokinetic studies using computational tools like ADMETlab have provided insights into the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of this compound. Understanding these parameters is crucial for evaluating its therapeutic potential.

ParameterValue
Oral BioavailabilityHigh
Plasma Half-LifeModerate
Toxicity ProfileLow

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications

The compound is compared to analogs with sulfonamide cores and heterocyclic substituents. Below is a comparative analysis:

Compound Core Structure Substituents Potential Biological Relevance
Target Compound Benzenesulfonamide 4-methoxy-2,5-dimethyl; 7-methylimidazo[1,2-a]pyrimidine Enhanced binding to kinases due to imidazopyrimidine’s planar structure and hydrogen-bonding sites .
V11a (Patent Example: 4-(1,1-Dimethylethyl)-N-[6-Halo-5-(2-Methoxyphenoxy)-[2,2'-Bipyrimidin]-4-yl]Benzene-sulfonamide) Benzenesulfonamide 4-tert-butyl; 6-halo-5-(2-methoxyphenoxy)-bipyrimidine Bipyrimidine group may improve selectivity for nucleotide-binding proteins; tert-butyl enhances hydrophobicity .
Hypothetical Analog A Benzenesulfonamide 4-nitro; 7-fluoroimidazo[1,2-a]pyrimidine Nitro group increases electrophilicity but may reduce metabolic stability; fluoro enhances membrane permeability.
Key Observations:

Heterocyclic Moieties: The target compound’s imidazopyrimidine group offers a compact, planar structure ideal for intercalation or binding to ATP pockets in kinases.

Substituent Effects :

  • The 4-methoxy-2,5-dimethyl substituents on the benzene ring in the target compound balance solubility (methoxy) and steric bulk (methyl), whereas V11a’s tert-butyl group maximizes hydrophobic interactions but may limit solubility .
  • The 7-methyl group on the imidazopyrimidine likely reduces metabolic oxidation compared to halogenated analogs (e.g., 7-fluoro).

Crystallographic and Computational Insights

Structural characterization of such compounds often relies on tools like SHELXL (for refinement) and WinGX (for crystallographic data processing) . For example:

  • The imidazopyrimidine moiety’s dihedral angle relative to the benzene ring can be determined via SHELXL, influencing predictions about conformational flexibility .
  • ORTEP-3-generated molecular graphics (e.g., thermal ellipsoid plots) may highlight steric clashes or favorable packing interactions in the crystal lattice .

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